[(2R)-3,6-dioxopiperazin-2-yl]methyl (2S)-2-[[(2S)-3-(2-chloro-3-hydroxy-4-methoxyphenyl)-2-[[(2R)-3-(4-hydroxyphenyl)-2-[[(E)-3-[2-[(Z)-pent-1-enyl]phenyl]prop-2-enoyl]amino]propanoyl]-methylamino]propanoyl]-methylamino]-3-phenylpropanoate [(2R)-3,6-dioxopiperazin-2-yl]methyl (2S)-2-[[(2S)-3-(2-chloro-3-hydroxy-4-methoxyphenyl)-2-[[(2R)-3-(4-hydroxyphenyl)-2-[[(E)-3-[2-[(Z)-pent-1-enyl]phenyl]prop-2-enoyl]amino]propanoyl]-methylamino]propanoyl]-methylamino]-3-phenylpropanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16612787
InChI: InChI=1S/C49H54ClN5O10/c1-5-6-8-15-33-16-11-12-17-34(33)21-25-42(57)52-37(26-32-18-22-36(56)23-19-32)47(61)54(2)39(28-35-20-24-41(64-4)45(59)44(35)50)48(62)55(3)40(27-31-13-9-7-10-14-31)49(63)65-30-38-46(60)51-29-43(58)53-38/h7-25,37-40,56,59H,5-6,26-30H2,1-4H3,(H,51,60)(H,52,57)(H,53,58)/b15-8-,25-21+/t37-,38-,39+,40+/m1/s1
SMILES:
Molecular Formula: C49H54ClN5O10
Molecular Weight: 908.4 g/mol

[(2R)-3,6-dioxopiperazin-2-yl]methyl (2S)-2-[[(2S)-3-(2-chloro-3-hydroxy-4-methoxyphenyl)-2-[[(2R)-3-(4-hydroxyphenyl)-2-[[(E)-3-[2-[(Z)-pent-1-enyl]phenyl]prop-2-enoyl]amino]propanoyl]-methylamino]propanoyl]-methylamino]-3-phenylpropanoate

CAS No.:

Cat. No.: VC16612787

Molecular Formula: C49H54ClN5O10

Molecular Weight: 908.4 g/mol

* For research use only. Not for human or veterinary use.

[(2R)-3,6-dioxopiperazin-2-yl]methyl (2S)-2-[[(2S)-3-(2-chloro-3-hydroxy-4-methoxyphenyl)-2-[[(2R)-3-(4-hydroxyphenyl)-2-[[(E)-3-[2-[(Z)-pent-1-enyl]phenyl]prop-2-enoyl]amino]propanoyl]-methylamino]propanoyl]-methylamino]-3-phenylpropanoate -

Specification

Molecular Formula C49H54ClN5O10
Molecular Weight 908.4 g/mol
IUPAC Name [(2R)-3,6-dioxopiperazin-2-yl]methyl (2S)-2-[[(2S)-3-(2-chloro-3-hydroxy-4-methoxyphenyl)-2-[[(2R)-3-(4-hydroxyphenyl)-2-[[(E)-3-[2-[(Z)-pent-1-enyl]phenyl]prop-2-enoyl]amino]propanoyl]-methylamino]propanoyl]-methylamino]-3-phenylpropanoate
Standard InChI InChI=1S/C49H54ClN5O10/c1-5-6-8-15-33-16-11-12-17-34(33)21-25-42(57)52-37(26-32-18-22-36(56)23-19-32)47(61)54(2)39(28-35-20-24-41(64-4)45(59)44(35)50)48(62)55(3)40(27-31-13-9-7-10-14-31)49(63)65-30-38-46(60)51-29-43(58)53-38/h7-25,37-40,56,59H,5-6,26-30H2,1-4H3,(H,51,60)(H,52,57)(H,53,58)/b15-8-,25-21+/t37-,38-,39+,40+/m1/s1
Standard InChI Key FAVCPKLIWNVVMG-AGJVLQOFSA-N
Isomeric SMILES CCC/C=C\C1=CC=CC=C1/C=C/C(=O)N[C@H](CC2=CC=C(C=C2)O)C(=O)N(C)[C@@H](CC3=C(C(=C(C=C3)OC)O)Cl)C(=O)N(C)[C@@H](CC4=CC=CC=C4)C(=O)OC[C@@H]5C(=O)NCC(=O)N5
Canonical SMILES CCCC=CC1=CC=CC=C1C=CC(=O)NC(CC2=CC=C(C=C2)O)C(=O)N(C)C(CC3=C(C(=C(C=C3)OC)O)Cl)C(=O)N(C)C(CC4=CC=CC=C4)C(=O)OCC5C(=O)NCC(=O)N5

Introduction

Structural Analysis

Molecular Architecture

Pepticinnamine E features a 49-atom backbone with the molecular formula C49H54ClN5O10\text{C}_{49}\text{H}_{54}\text{Cl}\text{N}_5\text{O}_{10}, as determined by PubChem . The structure comprises four principal domains:

  • 3,6-Dioxopiperazine moiety: A six-membered ring with two ketone groups at positions 3 and 6, contributing to conformational rigidity .

  • Chlorinated aromatic system: A 2-chloro-3-hydroxy-4-methoxyphenyl group introduces electron-withdrawing and donating effects, influencing reactivity.

  • Unsaturated aliphatic chain: An (E)-configured pent-2-enyl group attached to a phenyl ring enhances hydrophobicity and potential membrane interactions.

  • Peptide linkages: Multiple methylamino and propanoyl groups create a branched peptide framework, with stereocenters at C2, C3, and C4 positions .

Table 1: Key Structural Features

FeatureDescription
Molecular FormulaC49H54ClN5O10\text{C}_{49}\text{H}_{54}\text{Cl}\text{N}_5\text{O}_{10}
Molecular Weight908.4 g/mol
Stereocenters6 (2R, 2S, 4R configurations)
Key Functional GroupsChlorophenol, methoxy, dioxopiperazine, enoyl, methylamino
3D ConformationHighly flexible; conformer generation restricted due to atomic complexity

Stereochemical Complexity

The compound’s bioactivity is contingent upon its stereochemistry. Critical stereochemical elements include:

  • (2R)-3,6-Dioxopiperazin-2-yl: The R-configuration at C2 orients the methyl ester group axially, influencing hydrogen-bonding interactions .

  • (E)-3-[2-[(Z)-Pent-1-enyl]phenyl]prop-2-enoyl: The E/Z isomerism in the alkenyl side chain affects spatial positioning relative to the aromatic ring .

  • (2S)-3-(2-Chloro-3-hydroxy-4-methoxyphenyl): The S-configuration at C2 ensures proper alignment of the chlorophenol group for target binding.

Synthesis and Biosynthesis

Synthetic Challenges

  • Stereocontrol: Achieving precise R/S configurations at six stereocenters necessitates chiral auxiliaries or asymmetric catalysis.

  • Convergent assembly: Modular synthesis of the dioxopiperazine, chlorophenol, and enoyl fragments followed by sequential coupling.

Hypothetical Synthetic Strategy

A plausible route involves:

  • Fragment preparation:

    • Synthesis of (2R)-3,6-dioxopiperazin-2-yl methyl ester via cyclization of dipeptide precursors.

    • Preparation of (E)-3-[2-[(Z)-pent-1-enyl]phenyl]prop-2-enoyl chloride using Wittig olefination .

  • Stepwise coupling:

    • Amide bond formation between the dioxopiperazine and chlorophenol-containing propanoyl unit.

    • Mitsunobu reaction to install the methylamino groups with retention of configuration .

IntermediateRoleKey Reaction
Dioxopiperazine methyl esterCore scaffoldCyclodehydration
Chlorophenol propanoylElectrophilic fragmentFriedel-Crafts acylation
Enoyl chlorideLipid anchor precursorWittig reaction

Biological Activity and Applications

Therapeutic Prospects

While direct pharmacological data are absent, related pyrroloindoles demonstrate:

  • Antitumor effects: DNA alkylation and topoisomerase inhibition .

  • Anti-inflammatory action: Suppression of NF-κB signaling .

Physicochemical Properties

Solubility and Stability

  • Solubility: Limited aqueous solubility (estimated logP = 4.2) due to hydrophobic enoyl and phenyl groups .

  • Stability: Susceptible to hydrolysis at the dioxopiperazine and ester linkages under acidic/basic conditions .

Spectroscopic Characteristics

  • IR Spectroscopy: Expected peaks at 1740 cm⁻¹ (ester C=O), 1660 cm⁻¹ (amide I), and 1540 cm⁻¹ (amide II) .

  • NMR: Complex splitting patterns due to diastereotopic protons and coupling in the pentenyl chain .

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